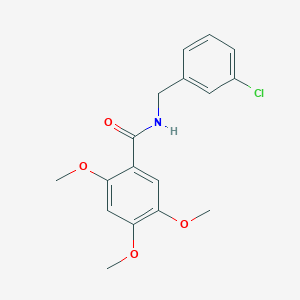
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide, also known as BTCP, is a chemical compound that belongs to the class of phenethylamine hallucinogens. BTCP has been the subject of extensive research due to its potential applications in the field of pharmacology and neuroscience.
作用機序
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide exerts its effects on the brain by binding to and activating serotonin receptors, particularly the 5-HT2A receptor subtype. This activation leads to the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. The exact mechanism by which N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide produces its hallucinogenic effects is not well understood, but it is thought to involve changes in the activity of cortical and subcortical brain regions.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide produces a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. These effects are thought to be mediated by changes in the activity of neurotransmitter systems such as serotonin, dopamine, and glutamate. In addition, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been shown to produce changes in heart rate, blood pressure, and body temperature, which may contribute to its hallucinogenic effects.
実験室実験の利点と制限
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has several advantages as a tool for studying the effects of hallucinogenic drugs on the brain. For example, it has a well-defined mechanism of action and produces consistent effects across different animal models. Additionally, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide in lab experiments. For example, its effects may not fully replicate those of other hallucinogenic compounds, and its use may be restricted by ethical and regulatory considerations.
将来の方向性
There are several potential future directions for research on N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide. One area of interest is the development of new analogs of N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide that may have improved pharmacological properties or reduced side effects. Additionally, research could focus on the use of N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide as a tool to study the neural circuits and molecular mechanisms underlying the effects of hallucinogenic drugs on the brain. Finally, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide may have potential therapeutic applications in the treatment of certain psychiatric disorders, although further research is needed to explore this possibility.
合成法
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide can be synthesized through a multistep process that involves the reaction of 3-chlorobenzyl chloride with 2,4,5-trimethoxybenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been used in a variety of scientific research applications, including as a tool to study the effects of hallucinogenic drugs on the brain. In particular, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been used as a model compound to investigate the role of serotonin receptors in mediating the effects of hallucinogens. Additionally, N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide has been used to study the pharmacokinetics and metabolism of hallucinogenic compounds in animal models.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-14-9-16(23-3)15(22-2)8-13(14)17(20)19-10-11-5-4-6-12(18)7-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJMKUFAVSKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC(=CC=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)


![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)